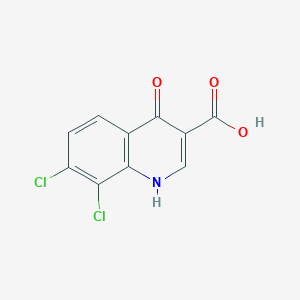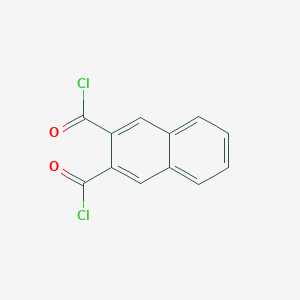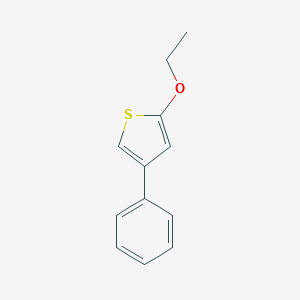
2-Ethoxy-4-phenylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-phenylthiophene is an organic compound that belongs to the thiophene family. It is commonly used in scientific research for its unique properties and potential applications.
作用機序
The exact mechanism of action of 2-Ethoxy-4-phenylthiophene is not fully understood, but it is believed to interact with certain biological molecules, such as proteins and nucleic acids, through weak non-covalent interactions. These interactions can lead to changes in the conformation or activity of the molecules, which can have downstream effects on cellular processes.
生化学的および生理学的効果
2-Ethoxy-4-phenylthiophene has been shown to have a range of biochemical and physiological effects in various experimental systems. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2-Ethoxy-4-phenylthiophene has been shown to have antioxidant and anti-inflammatory properties, which may be useful in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of using 2-Ethoxy-4-phenylthiophene in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, its unique properties make it a useful tool for studying a wide range of biological processes. However, one limitation of using 2-Ethoxy-4-phenylthiophene is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are many potential future directions for research involving 2-Ethoxy-4-phenylthiophene. One area of interest is the development of new organic semiconductors based on 2-Ethoxy-4-phenylthiophene, which could have applications in a wide range of electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethoxy-4-phenylthiophene and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for 2-Ethoxy-4-phenylthiophene could lead to improved production efficiency and cost-effectiveness.
合成法
The synthesis of 2-Ethoxy-4-phenylthiophene can be achieved through a variety of methods, including the Pd-catalyzed cross-coupling reaction of 2-bromo-4-phenylthiophene with ethyl magnesium bromide. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. Other methods for synthesizing 2-Ethoxy-4-phenylthiophene include the use of copper-catalyzed cross-coupling reactions and the Suzuki-Miyaura coupling reaction.
科学的研究の応用
2-Ethoxy-4-phenylthiophene has a wide range of potential applications in scientific research. It has been studied for its use as a building block in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. Additionally, 2-Ethoxy-4-phenylthiophene has been studied for its potential use as a fluorescent probe for the detection of certain biomolecules, such as proteins and DNA.
特性
CAS番号 |
153709-27-4 |
|---|---|
製品名 |
2-Ethoxy-4-phenylthiophene |
分子式 |
C12H12OS |
分子量 |
204.29 g/mol |
IUPAC名 |
2-ethoxy-4-phenylthiophene |
InChI |
InChI=1S/C12H12OS/c1-2-13-12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChIキー |
JRUWBLSQXDDAIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CS1)C2=CC=CC=C2 |
正規SMILES |
CCOC1=CC(=CS1)C2=CC=CC=C2 |
同義語 |
Thiophene, 2-ethoxy-4-phenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



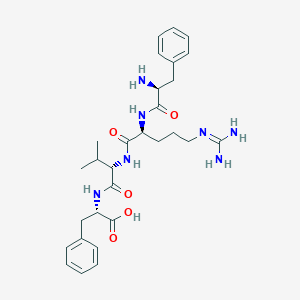
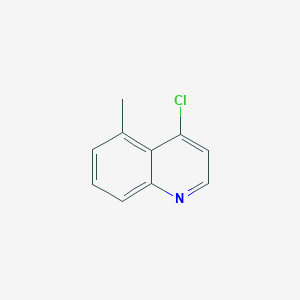
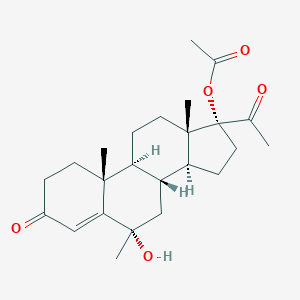
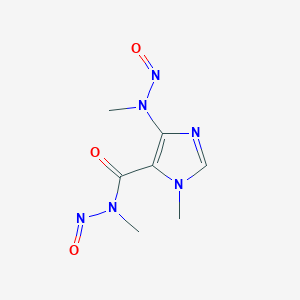
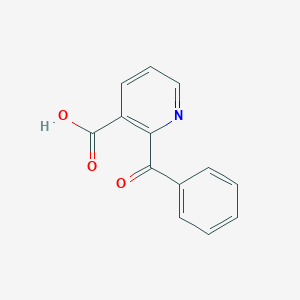
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
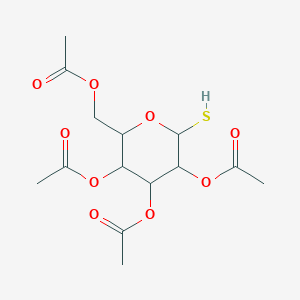
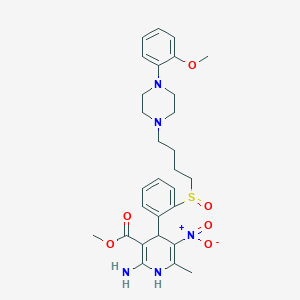
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)
![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
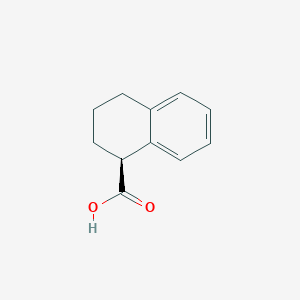
![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)
